Stearoyl coenzyme A lithium salt

Catalog No.
S1774892
CAS No.
193402-48-1
M.F
C39H66Li4N7O17P3S
M. Wt
1057.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearoyl coenzyme A lithium salt

CAS Number

193402-48-1

Product Name

Stearoyl coenzyme A lithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C39H66Li4N7O17P3S

Molecular Weight

1057.73

InChI

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1

InChI Key

MPFKQSRFWSQHAV-VXVXVQOXSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Role in Fatty Acid Metabolism:

Stearoyl coenzyme A lithium salt (SCoA-Li) is a crucial intermediate in fatty acid metabolism, particularly in the synthesis and breakdown of long-chain fatty acids. It represents an "activated" form of stearic acid, a common saturated fatty acid found in various animal and plant fats []. Coenzyme A (CoA) functions as a carrier molecule, facilitating the transfer of fatty acids into the mitochondria, cellular powerhouses where they undergo beta-oxidation for energy production []. The lithium salt modification enhances the molecule's solubility and stability, making it suitable for research applications [].

Studying Enzyme Specificity and Kinetics:

SCoA-Li serves as a valuable tool for researchers investigating the enzymes involved in fatty acid metabolism. One crucial application is studying the specificity and kinetics of stearoyl-CoA desaturase(s). These enzymes play a vital role in converting saturated fatty acids like stearic acid into monounsaturated fatty acids []. By utilizing SCoA-Li as a substrate in enzymatic assays, researchers can gain insights into the efficiency and selectivity of these enzymes, aiding in the understanding of how organisms regulate fatty acid composition [].

Investigating PPAR Signaling Pathway:

SCoA-Li also finds application in studying the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptors that regulate various cellular processes, including lipid metabolism and inflammation []. SCoA-Li can interact with PPARs, potentially influencing their activity and providing valuable information on how fatty acid metabolites might impact cellular signaling pathways [].

Stearoyl coenzyme A lithium salt is a derivative of stearoyl coenzyme A, a saturated fatty acid metabolite that plays a critical role in lipid metabolism and the synthesis of polyunsaturated fatty acids. The compound is characterized by its molecular formula C39H66Li4N7O17P3SC_{39}H_{66}Li_4N_7O_{17}P_3S and a molecular weight of approximately 1,034.00 g/mol. This compound is primarily utilized in research settings as a biochemical reagent to study lipid metabolism and related biochemical processes, particularly in the context of fatty acid desaturation and the peroxisome proliferator-activated receptor signaling pathway .

Stearoyl-CoA functions as an intermediate in fatty acid metabolism. It delivers the stearoyl group for various downstream processes, including:

  • Fatty acid elongation: Stearoyl-CoA serves as a building block for synthesizing longer fatty acids required for membrane formation and energy storage.
  • Polyunsaturated fatty acid (PUFA) synthesis: Stearoyl-CoA is a crucial substrate for enzymes involved in PUFA synthesis, essential for cell signaling and regulation.
  • Peroxisome proliferator-activated receptor (PPAR) signaling: Stearoyl-CoA can activate PPARs, a family of transcription factors regulating gene expression involved in lipid metabolism and inflammation.
  • Mild irritant: May cause irritation upon contact with skin or eyes due to the presence of the thiol group in CoA.
  • Biohazardous: Due to its biological nature, proper handling and disposal are recommended to minimize potential risks.
, particularly as a substrate for the enzyme stearoyl-coenzyme A desaturase. This enzyme catalyzes the conversion of stearoyl coenzyme A to oleoyl coenzyme A, which is a crucial step in the biosynthesis of monounsaturated fatty acids. The reaction can be summarized as follows:

Stearoyl CoA+NADPHStearoyl CoA DesaturaseOleoyl CoA+NADP+\text{Stearoyl CoA}+\text{NADPH}\xrightarrow{\text{Stearoyl CoA Desaturase}}\text{Oleoyl CoA}+\text{NADP}^+

This desaturation process is vital for maintaining membrane fluidity and regulating lipid composition within cells .

The biological activity of stearoyl coenzyme A lithium salt is primarily linked to its role in lipid metabolism. It influences several metabolic pathways, including:

  • Fatty Acid Synthesis: It serves as a precursor for the synthesis of various fatty acids.
  • Regulation of Lipid Profiles: It plays a significant role in modulating the levels of saturated and unsaturated fatty acids within biological membranes.
  • Impact on Metabolic Disorders: Research indicates that alterations in stearoyl coenzyme A levels may be associated with metabolic diseases, including obesity and diabetes .

Stearoyl coenzyme A lithium salt can be synthesized through several methods, typically involving the acylation of coenzyme A with stearic acid followed by lithium salt formation. Common synthesis steps include:

  • Acylation Reaction: Coenzyme A is reacted with stearic acid under controlled conditions to form stearoyl coenzyme A.
  • Lithium Salt Formation: The resulting stearoyl coenzyme A is then treated with lithium hydroxide or lithium carbonate to produce the lithium salt form.

These methods are often optimized for yield and purity, ensuring that the final product meets the required standards for laboratory use .

Stearoyl coenzyme A lithium salt has diverse applications in biochemical research, including:

  • Biochemical Assays: It is frequently used as a substrate in assays for stearoyl-coenzyme A desaturase activity.
  • Metabolic Studies: Researchers utilize it to investigate lipid metabolism and related disorders.
  • Pharmaceutical Research: Its role in fatty acid metabolism makes it a candidate for studies aimed at developing treatments for metabolic syndromes .

Interaction studies involving stearoyl coenzyme A lithium salt focus on its interactions with various enzymes and receptors involved in lipid metabolism. Notably, it has been shown to interact with:

  • Stearoyl-CoA Desaturase: This enzyme's activity can be modulated by varying concentrations of stearoyl coenzyme A lithium salt.
  • Peroxisome Proliferator-Activated Receptors: The compound may influence signaling pathways mediated by these receptors, which are crucial for lipid homeostasis and energy metabolism .

Several compounds share structural or functional similarities with stearoyl coenzyme A lithium salt. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
Oleoyl Coenzyme A10416-59-6Unsaturated fatty acid metabolite; involved in similar pathways.
Palmitoyl Coenzyme A20283-19-0Shorter chain fatty acid; participates in lipid metabolism but less effective in desaturation reactions compared to stearoyl.
Myristoyl Coenzyme A19874-44-9Even shorter chain; primarily involved in membrane structure rather than desaturation processes.

Stearoyl coenzyme A lithium salt stands out due to its specific involvement in desaturation reactions and its role as a substrate for key metabolic enzymes, making it essential for understanding lipid metabolism dynamics .

The synthesis of stearoyl coenzyme A lithium salt begins with the fundamental acylation reaction between coenzyme A and stearic acid, forming the thioester bond that characterizes acyl-coenzyme A derivatives [26]. This process involves the activation of stearic acid through adenosine triphosphate-dependent mechanisms catalyzed by acyl-coenzyme A synthetases [26] [28]. The reaction proceeds through a two-step mechanism involving the initial conversion of stearic acid and adenosine triphosphate to an enzyme-bound acyl-adenosine monophosphate intermediate in the presence of magnesium ions, followed by thioester bond formation with coenzyme A to generate adenosine monophosphate and the desired stearoyl-coenzyme A product [30].

The molecular formula of the resulting stearoyl-coenzyme A compound is C₃₉H₇₀N₇O₁₇P₃S, with a molecular weight of 1034.0 grams per mole [37] [38]. The systematic name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate [40].

Enzymatic synthesis methods have demonstrated superior efficiency compared to chemical synthesis approaches [6]. Research has established five distinct chemo-enzymatic methodologies for synthesizing coenzyme A thioesters, with yields of 40% or higher achieved for 26 different coenzyme A thioester derivatives [6]. The substrate specificity of acyl-coenzyme A synthetases varies significantly depending on the chain length of the fatty acid substrate [26]. Long-chain acyl-coenzyme A synthetases, including those in the ACSL family, demonstrate preference for fatty acids containing 12-20 carbon atoms, making them particularly suitable for stearic acid activation [26].

Kinetic Parameters and Reaction Conditions

ParameterValueReference
Molecular Weight1034.0 g/mol [37]
CAS Number362-66-3 [38] [40]
Exact Mass1033.38000 [38]
LogP6.2892 [38] [41]
Polar Surface Area418.36 Ų [38] [41]

The acylation process demonstrates strict structural requirements for fatty acid recognition [30]. Studies on oilseed acyl-coenzyme A synthetases reveal that enzymes producing long-chain fatty acids exhibit stringent molecular structure recognition, with stearic acid serving as a moderately effective substrate compared to oleic acid [30]. The reaction efficiency is influenced by temperature, pH, and the presence of cofactors including magnesium ions and adenosine triphosphate [26].

Lithium Salt Formation and Isolation Techniques

The conversion of stearoyl-coenzyme A to its lithium salt form involves specific precipitation and crystallization methodologies that enhance both stability and solubility characteristics [11]. Lithium salt formation occurs through ionic interactions between the negatively charged phosphate groups of the coenzyme A moiety and lithium cations [11] [33]. The resulting lithium salt exhibits improved storage stability and enhanced solubility in aqueous solutions compared to other metallic salt forms [1] [16].

The precipitation process requires careful control of pH conditions, typically maintained between 7.0 and 8.0 to ensure optimal salt formation while preventing hydrolysis of the thioester bond [43]. Research demonstrates that lithium salts of coenzyme A derivatives maintain structural integrity under physiological pH conditions, with hydrolysis rates remaining minimal at neutral pH values [43]. The lithium salt formation process involves displacement of protons from the phosphoric acid groups by lithium cations, resulting in a stable ionic complex [11].

Crystallization techniques employ controlled cooling and solvent evaporation methods to achieve high-purity lithium salt products [31]. The dissolution-precipitation dynamics in organic solvents facilitate the selective formation of lithium salts while minimizing the presence of impurities [31]. Studies on lithium salt recovery demonstrate that precipitation efficiency can reach 99.8% under optimized conditions [13].

Purification and Isolation Parameters

PropertySpecificationReference
Storage Temperature-20°C [7] [11]
Purity≥90% [7]
AppearanceWhite to slight yellow powder [16]
SolubilitySoluble in water [16]
Stability1 Year at -20°C [11]

The isolation process incorporates solid-phase extraction methodologies to separate the lithium salt from reaction byproducts [22]. Ion-pairing reverse-phase chromatography provides effective separation of the desired product from unreacted starting materials and side products [18]. The use of 5-sulfosalicylic acid as a deproteinizing agent obviates the need for additional purification steps while maintaining product integrity [22].

Temperature control during the isolation process proves critical for maintaining thioester stability [43]. Multiple freeze-thaw cycles result in significant degradation of acyl-coenzyme A content, with losses of 16% observed after five cycles [21]. Appropriate storage in methanol solutions provides optimal stability for extended periods [15].

Quality Control via HPLC and Mass Spectrometry

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for quality control analysis of stearoyl coenzyme A lithium salt [18] [19]. Ion-pairing reverse-phase high-performance liquid chromatography with electrospray ionization high-resolution mass spectrometry provides comprehensive analytical determination of acyl-coenzyme A derivatives [18]. The methodology demonstrates excellent mass accuracy over wide dynamic ranges and enables measurement of true isotope patterns for molecular formula elucidation [18].

Chromatographic separation employs C₁₈ reverse-phase columns with linear gradients of ammonium acetate buffer and acetonitrile [24]. The positive-ion mass spectra of stearoyl-coenzyme A derivatives generate dominant [M+H]⁺ ions, while negative-ion mass spectra demonstrate abundant [M-H]⁻ and [M-2H]²⁻ ions [24]. Detection limits for acyl-coenzyme A esters range from 0.07 to 0.14 picomoles in single injections [15].

Two-dimensional liquid chromatography methods coupled with high-resolution mass spectrometry enable comprehensive analysis covering short-, medium-, and long-chain acyl-coenzyme A derivatives within single analytical runs [19]. Complex acyl-coenzyme A mixtures undergo separation into fractions according to acyl chain characteristics through first-dimensional prefractionation, followed by parallel column separation in the second dimension [19].

Analytical Performance Parameters

Analytical MethodDetection LimitLinear RangeReference
HPLC-ESI-HRMS0.07-0.14 pmol1.8-1200 pmol [15] [18]
2D LC/HRMSNot specifiedComprehensive coverage [19]
LC-MS/MS0.1 μmol/L0.1-4 μmol/L [20]
HPLC-UVNot specifiedVariable [23]

Quality control protocols incorporate multiple reaction monitoring for quantitative analysis [20]. The methodology demonstrates reproducible recovery in the range of 0.1-4 micromolar concentrations with linear correlation coefficients exceeding 0.99 [20]. Validation procedures include assessment of accuracy, precision, linearity, and stability under various storage conditions [15].

Stability testing reveals that acyl-coenzyme A derivatives demonstrate pH-dependent hydrolysis characteristics [43]. Under neutral pH conditions, hydrolysis rates remain in the range of 1-2 × 10⁻⁷ seconds⁻¹, corresponding to half-lives of 40-80 days [43]. The presence of reducing agents such as tris-(2-carboxyethyl)phosphine significantly accelerates hydrolysis rates, particularly around neutral pH values [43].

Dates

Modify: 2023-08-15

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